molecular formula C6H8N2O B137587 1-(Prop-2-yn-1-yl)imidazolidin-2-one CAS No. 131423-07-9

1-(Prop-2-yn-1-yl)imidazolidin-2-one

Cat. No. B137587
M. Wt: 124.14 g/mol
InChI Key: CJTPKXKFJLIBBK-UHFFFAOYSA-N
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Description

The compound "1-(Prop-2-yn-1-yl)imidazolidin-2-one" is a derivative of imidazolidin-2-one, which is a core structure in various pharmacologically active compounds. The imidazolidin-2-one moiety is a feature in a range of synthetic targets due to its presence in bioactive molecules and potential medicinal applications .

Synthesis Analysis

The synthesis of imidazolidin-2-ones can be achieved through several methods. One approach involves the Pd-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides, which allows the formation of a C-C bond, a C-N bond, and up to two stereocenters in a single step . Another method includes a one-pot synthesis that can introduce various substituents at different positions on the imidazolidin-2-one ring . These methods provide a versatile toolkit for the synthesis of substituted imidazolidin-2-ones, including those with a prop-2-yn-1-yl group.

Molecular Structure Analysis

The molecular structure of imidazolidin-2-one derivatives can be complex, with the potential for multiple stereocenters and substituents affecting the overall conformation. For instance, the crystal structure analysis of a related compound, 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, reveals specific dihedral angles between the imidazolidine ring and attached phenyl rings, as well as the presence of hydrogen bonding and weak C-HPhen interactions in the crystal lattice . These structural features are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Imidazolidin-2-ones can participate in various chemical reactions due to their reactive sites. The prop-2-yn-1-yl group, in particular, can undergo reactions typical of alkynes, such as cycloadditions or nucleophilic additions. The imidazolidin-2-one ring itself can be a site for further functionalization, as seen in the synthesis of tetrasubstituted imidazoles . The versatility in chemical reactions makes imidazolidin-2-ones valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-ones are influenced by their molecular structure. The presence of substituents like the prop-2-yn-1-yl group can affect properties such as solubility, melting point, and reactivity. The solid-phase synthesis approach for trisubstituted imidazolidin-4-ones indicates that these compounds can be obtained in a solid form, which is useful for further applications . Additionally, the crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Interaction Energy Studies : The compound 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione, a derivative of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, has been studied for its crystal structure, including dihedral angles and hydrogen bonding characteristics. This analysis contributes to a deeper understanding of its molecular geometry and potential interactions in various applications (Ghandour et al., 2019).

Synthetic Chemistry Applications

  • Stereoselective Alkylation in Synthesis : The chiral auxiliary (S)-4-Isopropyl-1-((R)-1-phenylethyl)imidazolidin-2-one, related to 1-(Prop-2-yn-1-yl)imidazolidin-2-one, has been evaluated for asymmetric acetate and propionate Mannich-type reactions. Its use has been demonstrated in the stereoselective synthesis of ezetimibe, highlighting its potential in organic synthesis (Goyal et al., 2016).

  • Gold(I)-Catalyzed Intermolecular Hydroamination : A study has shown the effectiveness of gold(I) catalysis in the hydroamination of ethylene and 1-alkenes with cyclic ureas, including derivatives of imidazolidin-2-one. This provides a method for the synthesis of various imidazolidin-2-one compounds with high yield and regioselectivity (Zhang, Lee, & Widenhoefer, 2009).

Biochemical and Pharmaceutical Studies

  • Imidazolidin-4-ones in Bioactive Oligopeptides : Imidazolidin-4-ones, related to 1-(Prop-2-yn-1-yl)imidazolidin-2-one, are used in bioactive oligopeptides, either as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This has implications in drug design and pharmaceutical chemistry (Ferraz et al., 2007).

  • Catalytic Synthesis of Benzimidazoimidazoles : A study demonstrated a carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, employing N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method produces high yields under mild conditions, showing the potential of imidazolidin-2-one derivatives in complex organic syntheses (Veltri et al., 2018).

Future Directions

The future directions for “1-(Prop-2-yn-1-yl)imidazolidin-2-one” could involve further exploration of its biological activities and potential applications in the development of new drugs . As with any chemical compound, ongoing research and development are crucial for discovering new properties and uses.

properties

IUPAC Name

1-prop-2-ynylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTPKXKFJLIBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)imidazolidin-2-one

CAS RN

131423-07-9
Record name 1-(prop-2-yn-1-yl)imidazolidin-2-one
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Synthesis routes and methods I

Procedure details

Chloroethyl isocyanate (12.2 g, 0.11 mol) was added at 0° C. to a stirred solution of propargylamine (6.6 g, 0.12 mol) in THF (200 mL). The solution was allowed to warm to room temperature and sodium hydride (5.5 g of 50% in oil, washed with ether to remove the oil) was added. The reaction was quenched with acetic acid (6.0 mL), the THF was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The ethyl acetate was evaporated and the residual solid was crystallized from ethyl acetate; Skellysolve B to give 11.1 g of 1-(2-propynyl)-2-imidazolidinone, m.p. 110°-115° C.
Quantity
12.2 g
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reactant
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6.6 g
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of ethylene urea (592 mg, 6.88 mmol) in tetrahydrofuran (15 mL) was added dropwise butyl lithium/hexane solution (2.7 mL, 13.6 mmol) at 0° C. under nitrogen. Thereto was added 3-bromopropyne (410 mg, 6.88 mmol), and the mixture was stirred at 60° C. for 3 hours. Thereto was added 5% aqueous potassium bisulfate solution, and the mixture was extracted with ethyl acetate, dried over magnesium sulfate, and filtered. The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (ethyl acetate/hexane 1/1) to give the titled compound (202 mg, 24%).
Quantity
592 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
butyl lithium hexane
Quantity
2.7 mL
Type
reactant
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Quantity
410 mg
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IM Maciagiewicz, F Fang, DA Roberts, S Zhou… - …, 2012 - thieme-connect.com
As part of an antibacterial drug discovery project, we were interested in preparing bioisosteric replacement analogues of 4, 5-disubstituted oxazolidinones. One such isosteric …
Number of citations: 11 www.thieme-connect.com

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